2-Oxo-Ivabradine hydrochloride

Übersicht

Beschreibung

Ivabradine impurity refers to the by-products or degradation products formed during the synthesis, storage, or usage of Ivabradine, a medication primarily used for the symptomatic management of heart-related chest pain and heart failure . These impurities can arise from various sources, including the raw materials, intermediates, or the final product itself. Understanding and controlling these impurities is crucial for ensuring the safety, efficacy, and quality of the pharmaceutical product .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Ivabradine impurities involves several synthetic routes and reaction conditions. One common method involves the use of Ivabradine hydrochloride as a starting material. The reaction conditions typically include mild temperatures and specific reagents to induce the formation of impurities . For instance, the use of potassium tert-butoxide and l-bromo-3-chloropropane in the presence of dimethyl formamide can lead to the formation of specific Ivabradine impurities .

Industrial Production Methods: Industrial production of Ivabradine impurities often involves controlled degradation processes. These processes are designed to mimic the conditions that Ivabradine might encounter during storage or usage. For example, increased temperature, exposure to strong acids or bases, and oxidation reagents are commonly used to induce the formation of impurities . High-performance liquid chromatography (HPLC) is frequently employed to separate and identify these impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Ivabradine impurities can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions can be induced by different reagents and conditions, such as exposure to light, heat, or specific chemicals.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and other oxidizing agents can induce the formation of oxidized impurities.

Reduction: Reducing agents like sodium borohydride can lead to the formation of reduced impurities.

Substitution: Halogenating agents can induce substitution reactions, leading to the formation of halogenated impurities.

Major Products Formed: The major products formed from these reactions include various positional isomers, keto-enol tautomers, and diastereoisomers . These products can significantly impact the pharmacological and toxicological properties of Ivabradine .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Disease Management

- Heart Failure : Ivabradine has been shown to improve clinical outcomes in patients with chronic heart failure. A significant study involving 6,505 patients demonstrated that ivabradine reduced the risk of cardiovascular death or hospitalization for worsening heart failure by 18% compared to placebo .

- Angina Pectoris : It is effective in reducing the frequency of angina attacks in patients with stable angina who cannot tolerate beta-blockers. The drug helps manage symptoms while improving exercise tolerance .

Atrial Fibrillation and Ventricular Rate Control

- Case studies indicate that ivabradine can effectively control heart rates in patients experiencing atrial fibrillation with rapid ventricular response. For example, one case reported a patient whose heart rate improved significantly after initiating ivabradine therapy, leading to better clinical outcomes .

Ischemic Heart Disease

- Research has indicated that ivabradine may be beneficial in patients with ischemic heart disease by reducing heart rate and consequently myocardial oxygen demand. This effect can help stabilize hemodynamics during acute episodes .

Case Studies

Future Research Directions

The potential applications of 2-Oxo-Ivabradine hydrochloride extend beyond its current uses. Future research could explore:

- Combination Therapies : Investigating the efficacy of combining ivabradine with other cardiovascular drugs to enhance therapeutic outcomes.

- Pediatric Applications : Assessing its safety and efficacy in children with dilated cardiomyopathy or other congenital heart diseases.

- Long-term Effects : Conducting longitudinal studies to evaluate the long-term benefits and risks associated with prolonged use of ivabradine.

Wirkmechanismus

The mechanism of action of Ivabradine impurities is closely related to the parent compound, Ivabradine. Ivabradine acts by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the “funny” current (If) in the sinoatrial node . This inhibition reduces the heart rate without affecting myocardial contractility . The impurities, depending on their structure, may interact with similar or different molecular targets, potentially altering the pharmacological profile of Ivabradine .

Vergleich Mit ähnlichen Verbindungen

Ivabradine impurities can be compared with other similar compounds, such as:

- 7-Demethyl Ivabradine

- 8-Demethyl Ivabradine

- Acetyl Ivabradine

- Dehydro Ivabradine

- Hydroxy Ivabradine

These compounds share structural similarities with Ivabradine but differ in specific functional groups or positions of substitution. The uniqueness of Ivabradine impurities lies in their specific formation pathways and their potential impact on the safety and efficacy of the parent compound .

Biologische Aktivität

2-Oxo-Ivabradine hydrochloride, an impurity of Ivabradine, is primarily recognized for its role as a selective inhibitor of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular and neurological contexts. This article delves into the biological activity of this compound, presenting detailed findings from various studies, including biochemical pathways, pharmacokinetics, and case studies.

Target Channels

this compound specifically targets HCN channels, which are crucial for controlling the pacemaker current (I_f) in the sinoatrial node of the heart. By inhibiting this current, the compound effectively reduces heart rate in a dose-dependent manner.

Biochemical Pathways

The compound is known to influence several key signaling pathways, notably the PI3K/AKT/mTOR/p70S6K pathway. This interaction may have implications for cellular growth and survival, suggesting potential roles beyond cardiac applications.

Pharmacokinetics

Absorption and Bioavailability

The pharmacokinetic profile of this compound indicates a bioavailability of approximately 40%. This relatively moderate bioavailability can be affected by various factors, including the presence of other medications that influence CYP3A4 metabolism.

Metabolism and Excretion

The compound undergoes typical drug metabolism processes, including oxidation and reduction reactions. These metabolic pathways can lead to the formation of various positional isomers and tautomers, which may exhibit differing biological activities.

Biological Effects

Cardiovascular Effects

In clinical settings, Ivabradine and its impurities have been utilized primarily for managing chronic heart failure. The inhibition of I_f current leads to a significant reduction in heart rate without affecting myocardial contractility or intracardiac conduction .

Neurological Implications

Recent studies have explored the effects of Ivabradine on neurological conditions such as absence seizures. Systemic administration has shown promise in blocking spontaneous absence seizures in animal models, indicating that HCN channel blockers like Ivabradine could serve as novel anticonvulsants .

Case Studies

-

Cardiac Applications

A study involving patients with chronic heart failure demonstrated that Ivabradine significantly lowered heart rates while maintaining stable blood pressure levels. The analysis revealed that patients experienced fewer adverse events compared to traditional beta-blocker therapies . -

Neurological Applications

Research conducted on genetically modified rats indicated that oral administration of Ivabradine markedly reduced absence seizures. Notably, microinjections into specific brain regions further confirmed its efficacy in modulating neuronal activity associated with seizure generation .

Summary of Findings

| Aspect | Details |

|---|---|

| Target Channel | Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels |

| Primary Action | Inhibition of pacemaker current (I_f) |

| Key Pathway Involvement | PI3K/AKT/mTOR/p70S6K signaling pathway |

| Bioavailability | Approximately 40% |

| Clinical Applications | Management of chronic heart failure; potential use in seizure disorders |

| Adverse Effects Observed | Generally fewer than beta-blockers; specific side effects noted in females |

Eigenschaften

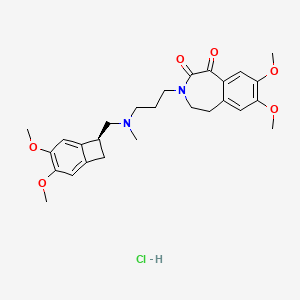

IUPAC Name |

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1,2-dihydro-3-benzazepine-4,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6.ClH/c1-28(16-19-11-18-13-23(33-3)24(34-4)14-20(18)19)8-6-9-29-10-7-17-12-22(32-2)25(35-5)15-21(17)26(30)27(29)31;/h12-15,19H,6-11,16H2,1-5H3;1H/t19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZCZNYQYXAECA-FSRHSHDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2C(=O)C1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1CCC2=CC(=C(C=C2C(=O)C1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616710-50-9 | |

| Record name | 1H-3-Benzazepine-1,2(3H)-dione, 3-[3-[[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-4,5-dihydro-7,8-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1616710-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.